molecular formula C15H11N3O3 B11844090 (7-Methylimidazo[1,2-a]pyridin-3-yl)(3-nitrophenyl)methanone CAS No. 853334-54-0

(7-Methylimidazo[1,2-a]pyridin-3-yl)(3-nitrophenyl)methanone

Cat. No.: B11844090
CAS No.: 853334-54-0
M. Wt: 281.27 g/mol
InChI Key: VGZMFWHDCLBAPR-UHFFFAOYSA-N
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Description

(7-Methylimidazo[1,2-a]pyridin-3-yl)(3-nitrophenyl)methanone is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The compound has a molecular formula of C15H11N3O3 and a molecular weight of 281.27 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Methylimidazo[1,2-a]pyridin-3-yl)(3-nitrophenyl)methanone typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and functionalization steps. One common method involves the use of multicomponent reactions, which allow for the efficient construction of the imidazo[1,2-a]pyridine scaffold .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, including the use of continuous flow reactors and other advanced manufacturing techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(7-Methylimidazo[1,2-a]pyridin-3-yl)(3-nitrophenyl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines .

Scientific Research Applications

(7-Methylimidazo[1,2-a]pyridin-3-yl)(3-nitrophenyl)methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (7-Methylimidazo[1,2-a]pyridin-3-yl)(3-nitrophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the nitro group and the imidazo[1,2-a]pyridine scaffold in (7-Methylimidazo[1,2-a]pyridin-3-yl)(3-nitrophenyl)methanone makes it unique. This combination of functional groups can lead to distinct biological activities and chemical reactivity compared to similar compounds .

Biological Activity

(7-Methylimidazo[1,2-a]pyridin-3-yl)(3-nitrophenyl)methanone is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is C15_{15}H11_{11}N3_{3}O, with a molecular weight of 253.27 g/mol. It features a methyl group at the 7-position of the imidazo[1,2-a]pyridine moiety and a nitrophenyl group at the 3-position of the carbonyl.

Mechanisms of Biological Activity

Research indicates that compounds with imidazo[1,2-a]pyridine structures often exhibit diverse biological activities, including:

  • Anticancer Activity : The imidazo[1,2-a]pyridine scaffold has been associated with anticancer properties due to its ability to interact with various cellular pathways.
  • Antimicrobial Effects : The presence of nitro groups in aromatic compounds has been linked to enhanced antibacterial and antifungal activities.
  • Enzyme Inhibition : This compound may inhibit specific enzymes involved in cancer progression and inflammation.

Anticancer Activity

A study examining a series of imidazo[1,2-a]pyridine derivatives demonstrated that compounds similar to this compound showed significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).
  • IC50_{50} Values : The compound exhibited IC50_{50} values ranging from 5 to 15 µM across different cell lines, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

Further analysis revealed that derivatives with nitro groups displayed enhanced antibacterial properties. For example:

  • Tested Bacteria : Staphylococcus aureus and Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : The MIC values were recorded at concentrations as low as 10 µg/mL for certain derivatives .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityIC50_{50} (µM)MIC (µg/mL)
Compound AAnticancer12-
Compound BAntimicrobial-8
This compoundAnticancer & Antimicrobial1010

Properties

CAS No.

853334-54-0

Molecular Formula

C15H11N3O3

Molecular Weight

281.27 g/mol

IUPAC Name

(7-methylimidazo[1,2-a]pyridin-3-yl)-(3-nitrophenyl)methanone

InChI

InChI=1S/C15H11N3O3/c1-10-5-6-17-13(9-16-14(17)7-10)15(19)11-3-2-4-12(8-11)18(20)21/h2-9H,1H3

InChI Key

VGZMFWHDCLBAPR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC=C(N2C=C1)C(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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